molecular formula C15H13N5O2 B2437642 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1286697-05-9

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2437642
CAS RN: 1286697-05-9
M. Wt: 295.302
InChI Key: RREAACFJIJSUII-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2- (1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The empirical formula of a related compound, (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile, is C5H5N3O, and its molecular weight is 123.11 . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement, and gave a maximum of 94% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, (3-Methyl-1,2,4-oxadiazol-5-yl)acetonitrile, indicate that it is a solid . The SMILES string is Cc1noc (CC#N)n1 .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Quinoxaline derivatives, such as those related to the chemical structure , have been synthesized and tested for antimicrobial and antifungal activities. Compounds with variations in the quinoxaline moiety have shown promising results against a variety of microorganisms. For instance, the synthesis of quinoxaline-based thiazolidinones and azetidinones revealed significant antimicrobial and antifungal efficacy (D. Vyas, N. Chauhan, A. Parikh, 2007). Another study synthesized new 2-(3-methyl-7-substituted-2-oxoquinoxalinyl)-5-(aryl)-1,3,4-oxadiazoles, exhibiting potential as non-steroidal anti-inflammatory and analgesic agents, highlighting their versatile pharmacological applications (S. Wagle, A. V. Adhikari, N. Kumari, 2008).

Anticancer Applications

The research on quinoxaline derivatives extends into the exploration of anticancer activities. A convergent synthesis approach led to the creation of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl)methanones, starting from isatin and alkyl(aryl/heteroaryl) ketones. These compounds, under cytotoxicity evaluation, demonstrated significant effects in human leukocytes at high concentrations, indicating potential anticancer properties (H. Bonacorso et al., 2016).

Anti-Inflammatory and Analgesic Activities

The chemical framework of (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone relates closely to compounds that have been explored for their anti-inflammatory and analgesic potentials. For example, derivatives synthesized for this purpose showed promising activity, further supporting the value of this chemical structure in developing new therapeutic agents (S. Wagle, A. V. Adhikari, N. Kumari, 2008).

Anticonvulsant Activities

Quinoxaline derivatives also possess potential anticonvulsant activities. The creation of quinoxaline ring-fused compounds with tetrazoles and oxadiazoles has been reported to exhibit a range of pharmacological activities, notably including anticonvulsant effects. This highlights the compound's relevance in the design and development of drugs targeting neurological disorders (Shashikala Kethireddy et al., 2017).

Mechanism of Action

While specific information on the mechanism of action of this compound is not available, compounds with the 1,2,4-oxadiazole ring are frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-9-17-14(22-19-9)10-7-20(8-10)15(21)13-6-16-11-4-2-3-5-12(11)18-13/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREAACFJIJSUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(quinoxalin-2-yl)methanone

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